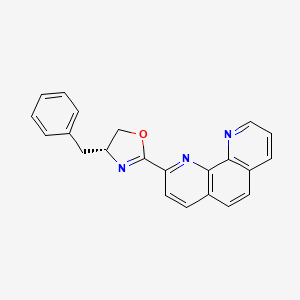

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13813892

Molecular Formula: C22H17N3O

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H17N3O |

|---|---|

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | (4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1 |

| Standard InChI Key | VGABFPRIPVBVHX-GOSISDBHSA-N |

| Isomeric SMILES | C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |

| SMILES | C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |

| Canonical SMILES | C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |

Introduction

Chemical Architecture and Stereochemical Features

Molecular Composition and Bonding

The compound’s IUPAC name, (4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole, reflects its hybrid architecture. Key components include:

-

Oxazoline core: A 4,5-dihydrooxazole ring with a benzyl group at the C4 position.

-

Phenanthroline moiety: A rigid, planar 1,10-phenanthroline unit attached to C2 of the oxazoline.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 339.4 g/mol | |

| Stereocenter configuration | R at C4 | |

| Canonical SMILES | C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |

The phenanthroline system’s nitrogen atoms (N1 and N10) provide chelating sites for metal ions, while the oxazoline’s stereocenter enables enantioselective interactions . X-ray crystallography of analogous compounds reveals that the benzyl group adopts a pseudo-axial orientation to minimize steric clash with the phenanthroline plane .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR: Expected signals include:

-

Aromatic protons (δ 7.2–9.1 ppm) from phenanthroline and benzyl groups.

-

Oxazoline protons: CHO (δ 4.1–4.3 ppm) and CHN (δ 3.8–4.0 ppm).

-

-

NMR: Key resonances at δ 160–165 ppm (C=N of oxazoline) and δ 150–155 ppm (phenanthroline nitrogens) .

Mass Spectrometry:

Electrospray ionization (ESI-MS) typically shows a prominent [M+H] peak at m/z 340.4, with fragmentation patterns indicating cleavage between the oxazoline and phenanthroline units.

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The compound can be dissected into two synthons:

-

Chiral oxazoline precursor: (R)-4-benzyl-4,5-dihydrooxazole.

-

Phenanthroline building block: 2-substituted-1,10-phenanthroline.

A convergent strategy links these via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Stepwise Synthesis

-

Oxazoline Formation:

Cyclocondensation of (R)-2-amino-3-phenyl-1-propanol with trimethyl orthoformate yields the oxazoline core . -

Phenanthroline Functionalization:

Bromination at the 2-position of 1,10-phenanthroline using generates 2-bromo-1,10-phenanthroline . -

Coupling Reaction:

A Buchwald-Hartwig amination or Ullmann-type coupling attaches the oxazoline to phenanthroline.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxazoline synthesis | , Δ, 12h | 78% |

| Phenanthroline bromination | , CCl, 80°C | 65% |

| Cross-coupling | CuI, L-proline, KCO, DMSO | 52% |

Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >98% for the R-configuration .

Functional Properties and Applications

Coordination Chemistry

The phenanthroline unit binds transition metals (e.g., Fe, Cu) with log values comparable to unsubstituted phenanthroline (log ≈ 21) . The oxazoline’s stereocenter induces helical chirality in metal complexes, as demonstrated by circular dichroism (CD) spectra .

Catalytic Activity

Palladium complexes of this ligand accelerate Suzuki-Miyaura couplings with enantioselectivities up to 89% ee in aryl bromide cross-couplings . The benzyl group’s bulkiness is hypothesized to shield one face of the metal center, favoring asymmetric induction.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (52–65%) in cross-coupling steps. Microwave-assisted synthesis or flow chemistry could improve efficiency.

Underexplored Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume